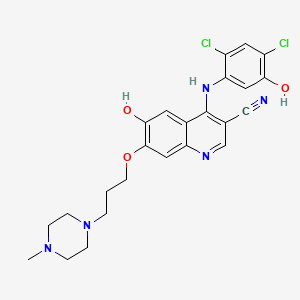
5,6-Dihydroxy-Des(dimethoxy) Bosutinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroxy-Des(dimethoxy) Bosutinib: is a derivative of bosutinib, a tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia (CML). This compound is characterized by the presence of two hydroxyl groups replacing the methoxy groups in the bosutinib structure, which may alter its pharmacological properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxy-Des(dimethoxy) Bosutinib typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinoline core: This is achieved through a series of cyclization reactions.
Introduction of the hydroxyl groups: This step involves the demethylation of the methoxy groups present in bosutinib, followed by hydroxylation.
Final coupling reactions:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in 5,6-Dihydroxy-Des(dimethoxy) Bosutinib can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,6-Dihydroxy-Des(dimethoxy) Bosutinib can be used as a model compound to study the effects of hydroxylation on the pharmacological properties of tyrosine kinase inhibitors.
Biology: The compound can be used in biological assays to investigate its effects on cellular signaling pathways, particularly those involving tyrosine kinases.
Medicine: Research into this compound may provide insights into the development of new therapeutic agents for the treatment of CML and other cancers.
Industry: The compound can be used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
5,6-Dihydroxy-Des(dimethoxy) Bosutinib exerts its effects by inhibiting the activity of tyrosine kinases, particularly the BCR-ABL fusion protein found in CML cells. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the proliferation and survival of cancer cells.
Molecular Targets and Pathways:
BCR-ABL fusion protein: The primary target in CML.
SRC family kinases: Secondary targets that may also be inhibited by the compound.
Comparison with Similar Compounds
Bosutinib: The parent compound, which contains methoxy groups instead of hydroxyl groups.
Dasatinib: Another tyrosine kinase inhibitor used in the treatment of CML.
Imatinib: The first tyrosine kinase inhibitor developed for CML treatment.
Uniqueness: 5,6-Dihydroxy-Des(dimethoxy) Bosutinib is unique due to the presence of hydroxyl groups, which may enhance its solubility and alter its interaction with biological targets compared to its methoxy-containing counterpart, bosutinib.
Properties
CAS No. |
2468737-94-0 |
|---|---|
Molecular Formula |
C24H25Cl2N5O3 |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
4-(2,4-dichloro-5-hydroxyanilino)-6-hydroxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H25Cl2N5O3/c1-30-4-6-31(7-5-30)3-2-8-34-23-12-19-16(9-22(23)33)24(15(13-27)14-28-19)29-20-11-21(32)18(26)10-17(20)25/h9-12,14,32-33H,2-8H2,1H3,(H,28,29) |
InChI Key |
YATLVPNWKIGHJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)O)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


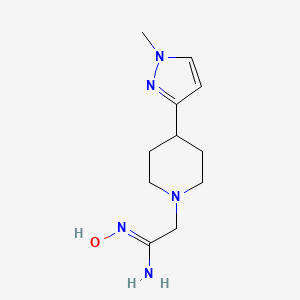
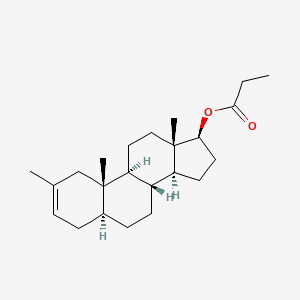
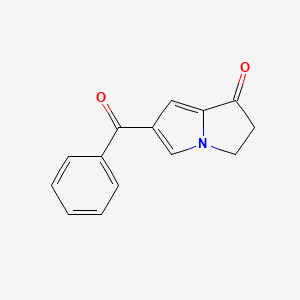

![(Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425476.png)

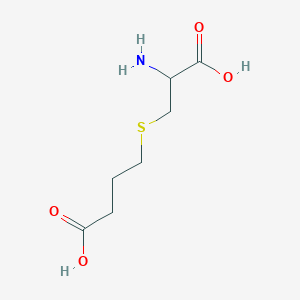
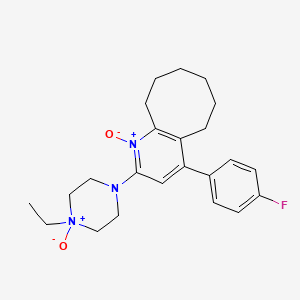
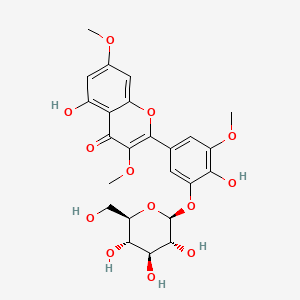
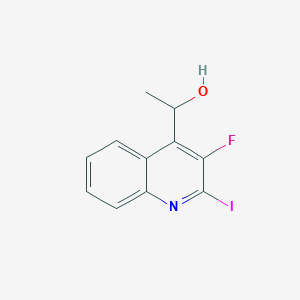
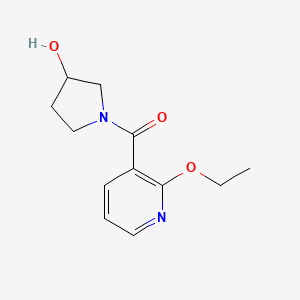
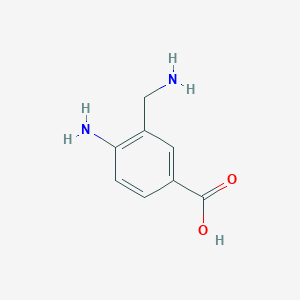
![(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13425529.png)
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B13425531.png)
